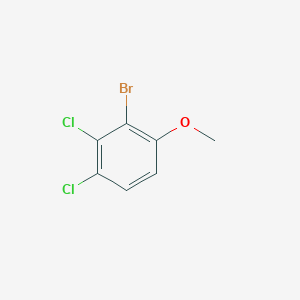

2-Bromo-3,4-dichloro-1-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1,2-dichloro-4-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2O/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZYJXSXKCEJMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Transformational Chemistry of 2 Bromo 3,4 Dichloro 1 Methoxybenzene

Reactivity at Halogen-Substituted Positions

The benzene (B151609) ring in 2-bromo-3,4-dichloro-1-methoxybenzene is substituted with three halogen atoms at the C2 (Br), C3 (Cl), and C4 (Cl) positions. The inherent differences in bond strength and reactivity between the C-Br and C-Cl bonds are the primary determinants of site selectivity in a wide array of chemical transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-heteroatom bonds, enabling the synthesis of complex molecular architectures from aryl halide precursors. The efficiency of these reactions is highly dependent on the nature of the halogen, following a general reactivity trend of C-I > C-Br > C-OTf > C-Cl. This hierarchy is based on the bond dissociation energies and the ease of the initial oxidative addition step to the palladium(0) catalyst.

In polyhalogenated arenes containing different halogens, such as this compound, the significant difference in reactivity between the C-Br and C-Cl bonds allows for highly site-selective transformations. The C-Br bond is substantially more susceptible to oxidative addition by a palladium catalyst than the more robust C-Cl bonds. Consequently, under standard cross-coupling conditions, functionalization is expected to occur exclusively at the C2 position, leaving the two chloro substituents intact for potential subsequent transformations under more forcing conditions.

This inherent selectivity enables a modular approach to the synthesis of polysubstituted aromatics. For instance, a Suzuki-Miyaura coupling would selectively introduce an aryl or vinyl group at the C2 position, a Sonogashira coupling would install an alkynyl moiety, and a Buchwald-Hartwig amination would form a C-N bond.

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Expected Major Product |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ | 2-Aryl-3,4-dichloro-1-methoxybenzene |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | 2-(Alkynyl)-3,4-dichloro-1-methoxybenzene |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / BINAP | N,N-Dialkyl-2-amino-3,4-dichloro-1-methoxybenzene |

| Heck | H₂C=CHR | Pd(OAc)₂ | 2-(Alkenyl)-3,4-dichloro-1-methoxybenzene |

While selective C-Br activation is readily achievable, subsequent functionalization of the C-Cl bonds requires catalyst systems specifically designed to activate these stronger bonds. The development of advanced catalyst systems, particularly through strategic ligand design, is crucial for overcoming the higher activation energy associated with C-Cl bond cleavage.

Modern catalysis has seen the emergence of highly active and sterically demanding ligands that facilitate the oxidative addition of palladium to aryl chlorides. These include bulky, electron-rich phosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) like IPr. nsf.gov By employing these sophisticated catalyst systems, often in conjunction with higher temperatures, it becomes possible to perform a second cross-coupling reaction at one of the chloro-substituted positions after the bromo position has been functionalized. The choice of ligand can be critical in controlling which of the two non-equivalent C-Cl bonds (at C3 or C4) would react, although this can be challenging. nih.govincatt.nl

| Step | Target Bond | Relative Reactivity | Illustrative Catalyst/Ligand System | Rationale |

|---|---|---|---|---|

| 1 | C2-Br | High | Standard (e.g., Pd(PPh₃)₄) | High intrinsic reactivity of C-Br bond allows for mild conditions. |

| 2 | C3-Cl / C4-Cl | Low | Advanced (e.g., Pd(OAc)₂ / SPhos or NHC) | Bulky, electron-donating ligands are required to facilitate the activation of the stronger C-Cl bonds. nsf.gov |

Nucleophilic aromatic substitution (SNAr) is a pathway for the displacement of a halide on an aromatic ring by a nucleophile. This reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The viability of the SNAr mechanism is heavily dependent on the electronic nature of the aromatic ring.

The reaction is significantly accelerated by the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group, as these groups are necessary to stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.comlibretexts.org In this compound, the substituents are halogens (weakly electron-withdrawing) and a methoxy (B1213986) group (electron-donating by resonance). The absence of strong activating groups renders the aromatic ring relatively electron-rich and thus deactivates it towards nucleophilic attack. Therefore, this compound is expected to be highly unreactive in nucleophilic aromatic substitution reactions under typical conditions. Forcing conditions, such as high temperatures and very strong nucleophiles, would be required, likely leading to a mixture of products with poor selectivity.

Reductive dehalogenation, the replacement of a halogen atom with a hydrogen atom, is a valuable synthetic transformation. This reaction can be accomplished through various methods, with catalytic hydrogenation being one of the most common and efficient. organic-chemistry.orgresearchwithrutgers.comresearchgate.net This process typically involves a palladium catalyst, such as palladium on carbon (Pd/C), and a hydrogen source like hydrogen gas (H₂). sci-hub.se

Similar to cross-coupling reactions, the selectivity of reductive dehalogenation is dictated by the relative C-X bond strengths. Aryl bromides are reduced more readily and under milder conditions than the corresponding chlorides. organic-chemistry.orgresearchwithrutgers.com This reactivity difference can be exploited for the selective de-bromination of this compound. By using controlled conditions (e.g., catalytic Pd/C, H₂ at atmospheric pressure), the C-Br bond at the C2 position can be selectively cleaved to yield 1,2-dichloro-4-methoxybenzene. Removal of the more resilient C-Cl bonds would necessitate more forcing conditions, such as higher hydrogen pressure, increased catalyst loading, or the use of alternative reducing agents. sci-hub.se

| Target Reaction | Typical Conditions | Expected Product | Basis for Selectivity |

|---|---|---|---|

| Selective Debromination | H₂, Pd/C (cat.), MeOH, rt, 1 atm sci-hub.se | 1,2-dichloro-4-methoxybenzene | C-Br bond is significantly weaker and more reactive than C-Cl bonds. organic-chemistry.orgresearchwithrutgers.com |

| Complete Dehalogenation | H₂, Pd/C, higher pressure/temp, or Na/alcohol google.com | Anisole (B1667542) (Methoxybenzene) | Forcing conditions are required to cleave the stronger C-Cl bonds. sci-hub.se |

Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Reactivity of the Methoxy Moiety

The methoxy (-OCH₃) group is a defining feature of this compound, influencing the electronic properties of the aromatic ring and also presenting itself as a site for chemical transformation.

The most significant reaction involving the methoxy group itself is ether cleavage. Aryl methyl ethers are generally stable but can be cleaved to the corresponding phenols under harsh conditions using strong acids. Reagents such as boron tribromide (BBr₃), hydrobromic acid (HBr), or hydroiodic acid (HI) are effective for this transformation. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the bromide or iodide ion on the methyl group in an SN2-type mechanism. This would convert this compound into 2-bromo-3,4-dichlorophenol.

Ether Cleavage and Demethylation Reactions

Aryl methyl ethers are susceptible to cleavage under strong acidic conditions, a reaction that converts the methoxy group into a hydroxyl group (phenol). This demethylation is a fundamental transformation in organic synthesis, often employed to deprotect a phenol or to provide a synthetic handle for further reactions.

Common reagents for this purpose include strong hydrohalic acids like hydroiodic acid (HI) and hydrobromic acid (HBr), as well as Lewis acids, most notably boron tribromide (BBr₃). Due to the high stability of the bond between the aromatic carbon and the oxygen atom, the cleavage of aryl alkyl ethers invariably occurs at the alkyl-oxygen bond. dalalinstitute.com The reaction with HBr or HI proceeds via an Sₙ2 mechanism where the ether's oxygen is first protonated by the strong acid, creating a good leaving group (methanol). Subsequently, the halide anion (I⁻ or Br⁻) acts as a nucleophile, attacking the methyl group to yield the corresponding phenol and methyl halide. dur.ac.uksemanticscholar.org

Boron tribromide is a particularly effective and widely used reagent for cleaving aryl methyl ethers under mild conditions. dalalinstitute.com The reaction mechanism involves the coordination of the Lewis acidic boron atom to the ethereal oxygen. This is followed by the nucleophilic attack of a bromide ion on the methyl group, cleaving the C-O bond. dalalinstitute.comnih.gov The resulting aryloxy-dibromoborane is then hydrolyzed during aqueous workup to yield the final phenol product. nih.gov It is generally recommended to use one mole of BBr₃ per ether group to ensure complete reaction. mnstate.edu

While no specific studies on the demethylation of this compound were found, the reaction is expected to proceed efficiently based on studies of analogous polyhalogenated anisoles. The table below summarizes the conditions and outcomes for the demethylation of similar substrates.

| Substrate | Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 3,3'-Dimethoxybiphenyl | BBr₃ | Methylene Chloride | -80°C to RT | 77-86% | acs.org |

| 2,3,4,5-Tetrabromoanisole | BBr₃ | Methylene Chloride | RT | 85% | mnstate.edu |

| 2,2'-Di-iodo-5,5'-dimethoxybiphenyl | BBr₃ (3 equiv.) | Not Specified | Not Specified | 77% | mnstate.edu |

Functional Group Interconversion of the Methoxy Group

Beyond cleavage to a hydroxyl group, the methoxy group can be involved in other functional group interconversions, although direct transformations are less common than demethylation.

One important synthetic strategy involves the conversion of the methoxy group into a triflate (trifluoromethanesulfonate, -OTf). This is typically a two-step process where the anisole is first demethylated to the corresponding phenol, which is then reacted with triflic anhydride or a similar reagent. Aryl triflates are excellent leaving groups in palladium-catalyzed cross-coupling reactions, serving as versatile precursors for the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov

A more direct, albeit specialized, functionalization involves the palladium-catalyzed alumination of the sp² C–O bond of aryl methyl ethers. This reaction switches the typical reactivity from the methyl C-O bond to the aryl C-O bond, allowing for the direct replacement of the methoxy group. nih.gov

The conversion of an anisole derivative to an aniline (a compound containing an -NH₂ group) is generally an indirect, multi-step process. The typical route involves:

Demethylation of the anisole to the phenol using reagents like HBr or BBr₃. quora.com

Reduction of the phenol to benzene, often accomplished with zinc dust. quora.comdoubtnut.com

Nitration of the resulting benzene ring using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂). quora.comdoubtnut.com

Reduction of the nitro group to an amino group (-NH₂) using reagents such as tin and hydrochloric acid (Sn/HCl) or catalytic hydrogenation (H₂/Pd). quora.comquora.comdoubtnut.com

Reactivity at Unsubstituted Aromatic Positions

The benzene ring of this compound has two unsubstituted positions, C5 and C6, which are available for further functionalization. The regioselectivity of reactions at these sites is governed by the combined electronic and steric effects of the existing substituents.

Further Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. wikipedia.org The outcome of EAS on a substituted benzene ring is determined by the nature of the substituents already present, which affect both the reaction rate and the position of the incoming electrophile (regioselectivity). masterorganicchemistry.comvanderbilt.edu

In this compound, the substituents present a classic case of competing directing effects:

Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group. masterorganicchemistry.comvanderbilt.edu It donates electron density to the ring via a resonance (+M) effect, which is stronger than its electron-withdrawing inductive (-I) effect. It directs incoming electrophiles to the positions ortho (C2, C6) and para (C4) to itself.

Halogen Groups (-Br, -Cl): Halogens are deactivating, yet ortho, para-directing groups. vanderbilt.edu They are deactivating because their strong electron-withdrawing inductive effect (-I) outweighs their weaker electron-donating resonance effect (+M). masterorganicchemistry.com They direct incoming electrophiles to the positions ortho and para relative to their own positions.

Analyzing the directing vectors for the two available positions, C5 and C6:

Attack at C6: This position is ortho to the powerfully activating methoxy group.

Attack at C5: This position is ortho to the C4-chloro group and meta to the C3-chloro and C2-bromo groups. The halogen substituents collectively favor substitution at this site.

The regiochemical outcome will depend on the specific reaction conditions and the nature of the electrophile. However, the strong activating and directing effect of the methoxy group often dominates over the weaker, deactivating directing effects of halogens. Therefore, electrophilic substitution is strongly predicted to occur preferentially at the C6 position . For instance, the nitration of 1,4-dichlorobenzene yields 1,4-dichloro-2-nitrobenzene, where the nitro group is directed by the chloro substituents. wikipedia.org In contrast, studies on the nitration of 4-chloroanisole show that the activating methoxy group directs the incoming nitro group primarily to the position ortho to itself. dur.ac.uk

Regioselective Functionalization via Directed Metalation

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This reaction utilizes a directing metalation group (DMG), which contains a heteroatom capable of coordinating to an organolithium reagent, such as n-butyllithium (n-BuLi). wikipedia.orgbaranlab.org This coordination facilitates the deprotonation (lithiation) of the nearest ortho position, creating a highly reactive aryllithium intermediate. semanticscholar.orgwikipedia.org This intermediate can then be quenched with a wide variety of electrophiles to install a new functional group with high regioselectivity. semanticscholar.org

The methoxy group is a well-established and effective DMG. nih.govwikipedia.org In this compound, the C2 position is blocked by a bromine atom. Therefore, the DoM reaction is expected to occur exclusively at the other ortho position, C6 . This provides a synthetic route to C6-substituted derivatives that is complementary to electrophilic aromatic substitution, which might also favor the C6 position but could potentially yield mixtures. The lithiation would proceed by the coordination of n-BuLi to the methoxy oxygen, followed by deprotonation at C6.

| Step | Reagents | Intermediate/Product | Description |

|---|---|---|---|

| 1. Lithiation | n-BuLi, THF, -78°C | 2-Bromo-3,4-dichloro-6-lithio-1-methoxybenzene | The methoxy group directs the selective removal of the proton at the C6 position. |

| 2. Electrophilic Quench | E⁺ (e.g., CO₂, I₂, (CH₃)₂CO) | C6-functionalized derivative | The aryllithium intermediate reacts with an electrophile to form a new C-C or C-X bond. |

Influence of Multiple Halogen and Methoxy Substituents on Aromatic Reactivity and Selectivity

Reactivity: The methoxy group is a strong activator, increasing the rate of electrophilic substitution by a factor of about 10,000 compared to benzene. masterorganicchemistry.com Conversely, halogens are deactivators; for example, chlorine makes a benzene ring about 30 times less reactive than benzene itself. With one strong activating group and three deactivating groups, the ring is expected to be significantly less reactive than anisole but likely more reactive towards electrophilic substitution than 1,2,3-trichlorobenzene. The net effect is a moderately deactivated ring where reactions require conditions more forcing than those used for anisole, but less harsh than those for heavily deactivated systems.

Selectivity: As discussed in section 4.3.1, the regioselectivity of electrophilic attack is a competition between the C5 and C6 positions. The powerful resonance donation from the methoxy group creates a high electron density at its ortho position (C6), making it the most probable site for attack by an electrophile. youtube.comlibretexts.org The inductive withdrawal and weaker resonance donation of the halogens direct to C5. In most EAS reactions, the activating effect of the methoxy group is the dominant factor, leading to a high preference for C6 substitution. vanderbilt.eduresearchgate.net For reactions like directed ortho metalation, the selectivity is even more pronounced, with the methoxy group ensuring functionalization occurs exclusively at C6.

Advanced Applications in Organic Synthesis

Precursors in the Synthesis of Densely Substituted Aromatic Scaffolds

There is no available scientific literature that demonstrates the use of 2-Bromo-3,4-dichloro-1-methoxybenzene as a precursor for creating densely substituted aromatic scaffolds. Theoretically, the bromine and chlorine atoms could be selectively functionalized through sequential cross-coupling or nucleophilic aromatic substitution reactions to introduce a variety of substituents onto the aromatic core. However, no published studies confirm such applications.

Utility as Key Intermediates in the Preparation of Complex Organic Molecules

While related polychlorinated and brominated anisole (B1667542) derivatives are recognized for their role as intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials, no specific complex organic molecules have been reported in the literature as being synthesized from this compound. Its potential lies in its ability to be elaborated into more complex structures, but concrete examples of this are not documented.

Development of Novel Synthetic Building Blocks for Diversified Chemical Libraries

The creation of diversified chemical libraries is a cornerstone of drug discovery and materials science. A versatile building block like this compound could theoretically serve as a starting point for generating a library of related compounds by systematically reacting its different halogen sites. Nevertheless, there are no research findings that report its use for this purpose.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-3,4-dichloro-1-methoxybenzene, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via sequential halogenation of 1-methoxybenzene. For example, bromination using Br₂ in the presence of FeBr₃ followed by chlorination with Cl₂ under UV light or using a chlorinating agent like SO₂Cl₂. Purity optimization involves post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Monitoring purity via HPLC or GC (as in Kanto Reagents’ >95.0% purity standards for similar brominated aromatics) ensures minimal byproducts .

Q. How do substituent positions (bromo, chloro, methoxy) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The methoxy group at the 1-position acts as an electron-donating group, activating the ring for electrophilic substitution. Bromo and chloro substituents at 2- and 3,4-positions create steric and electronic effects that influence Suzuki or Ullmann coupling. For instance, bromine’s higher leaving-group ability compared to chlorine makes it more reactive in palladium-catalyzed couplings. Computational modeling (e.g., DFT) can predict regioselectivity .

Advanced Research Questions

Q. What spectroscopic techniques are most effective for resolving structural ambiguities in polyhalogenated methoxybenzenes?

- Methodological Answer :

- NMR : ¹H NMR can distinguish methoxy (δ ~3.8–4.0 ppm) and aromatic protons. However, overlapping signals due to similar substituents (e.g., 3,4-dichloro) require 2D techniques like COSY or HSQC.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., C₇H₅BrCl₂O, [M+H]⁺ calc. 272.861).

- X-ray Crystallography : Resolves absolute configuration when single crystals are obtained (as in NIST’s structural validation for related compounds) .

Q. How can contradictory data on reaction yields in halogenation steps be systematically analyzed?

- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., over-halogenation or ring degradation). Design a fractional factorial experiment to test variables: temperature, catalyst loading (e.g., FeBr₃ vs. AlCl₃), and solvent polarity. Use ANOVA to identify significant factors. For example, Kanto Reagents’ data shows >98.0% purity when H₂O-sensitive reactions are performed under inert atmospheres .

Q. What strategies mitigate regioselectivity challenges during the introduction of multiple halogens?

- Methodological Answer :

- Directed Ortho-Metalation : Use methoxy as a directing group to position bromine at the 2-position, followed by chlorination via radical pathways.

- Protection/Deprotection : Temporarily protect the methoxy group (e.g., as a silyl ether) to control halogen placement.

- Microwave-Assisted Synthesis : Enhances reaction control for stepwise halogenation, reducing side reactions (e.g., 15-minute microwave cycles vs. 6-hour conventional heating) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.